molecular formula C13H16OS B15260664 2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one

2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B15260664
M. Wt: 220.33 g/mol
InChI Key: APBHENOGNCTQKG-UHFFFAOYSA-N
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Description

2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one is a cyclopentanone derivative featuring a methyl group at the 2-position and a (2-methylphenyl)sulfanyl moiety at the 3-position. The cyclopentanone core provides a rigid, five-membered ketone structure, while the substituents influence its electronic, steric, and physicochemical properties. This compound is of interest in organic synthesis, fragrance chemistry, and pharmaceutical research due to the versatility of its functional groups.

Key structural attributes include:

  • Methyl group (C2): Enhances steric hindrance and modulates electronic effects.

Crystallographic tools like SHELXL and ORTEP (discussed in Evidences 1–3, 5) are critical for confirming its molecular geometry and packing behavior .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C13H16OS/c1-9-5-3-4-6-12(9)15-13-8-7-11(14)10(13)2/h3-6,10,13H,7-8H2,1-2H3

InChI Key

APBHENOGNCTQKG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)SC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, especially in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C13H16OSC_{13}H_{16}OS and a molecular weight of 220.33 g/mol. It features a cyclopentanone structure with a methyl group and a sulfanyl group attached to the cyclopentane ring, and the presence of the 2-methylphenyl group contributes to its unique properties.

Synthesis
this compound can be synthesized through several methods.

Potential applications:

  • Pharmaceuticals Given its structural characteristics, it may serve as a lead compound for developing new drugs.
  • Agricultural Chemicals

The chemical behavior of this compound can be explored through various organic reactions. It can undergo nucleophilic substitutions, where the sulfur atom can act as a leaving group under appropriate conditions. Additionally, the carbonyl group in the cyclopentanone structure can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives upon reaction with nucleophiles.

Structural Similarity
Several compounds bear structural similarities to this compound:

Compound NameStructure FeaturesUnique Aspects
3-(Methylthio)cyclopentanoneContains methylthio group instead of sulfanylPotentially different reactivity due to sulfur
3-(Phenylthio)cyclopentanoneContains phenylthio groupMay exhibit distinct biological activity
2-MethylcyclopentanoneLacks sulfanyl groupSimpler structure, potentially less reactive
4-(Methylthio)cyclohexanoneCyclohexanone ring instead of cyclopentaneDifferent ring size may affect properties

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a) 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one ()
  • Core structure : Cyclopent-2-en-1-one (unsaturated ketone) with a methyl group at C3 and a pentyloxy group at C2.
  • Key differences: Unsaturation (double bond) increases rigidity and reactivity compared to the saturated cyclopentanone. The pentyloxy group is an ether substituent, more polar than the sulfanyl group in the target compound.
  • Applications : Regulated under IFRA standards for fragrance use, with safety limits in consumer products .
b) (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic Acid ()
  • Core structure: Butanoic acid with a sulfanyl group at C4 and a trifluoromethylphenoxy group at C2.
  • Key differences: Linear chain vs. cyclic ketone backbone. Trifluoromethylphenoxy group introduces strong electron-withdrawing effects, enhancing acidity and metabolic stability.
  • Applications : Pharmaceutical relevance due to carboxylic acid functionality, which is absent in the target compound .

Substituent Effects on Properties

Property 2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic Acid
Core structure Saturated cyclopentanone Unsaturated cyclopentenone Linear butanoic acid
Substituent polarity Moderate (sulfanyl + aromatic) High (ether) High (sulfanyl + trifluoromethylphenoxy)
Hydrophobicity High (aromatic sulfanyl) Moderate (aliphatic ether) Moderate (aromatic sulfanyl + polar acid)
Applications Research chemical, potential fragrance ingredient Fragrance (IFRA-regulated) Pharmaceutical candidate

Biological Activity

2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonyl derivatives demonstrate broad-spectrum activity against various pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant activity

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been noted that compounds with similar structural motifs can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

A study demonstrated that derivatives of cyclopentanones exhibited significant antiproliferative effects against prostate cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (μM) Effect
PC3 (Prostate)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. Enzyme inhibition plays a crucial role in modulating various biological pathways, including those involved in cancer progression and microbial resistance.

Research findings indicate that sulfonyl-containing compounds can effectively inhibit enzymes such as:

  • p38 MAPK : Involved in inflammatory responses.
  • Aromatase : Important in estrogen biosynthesis, relevant for breast cancer treatment.

Case Studies

  • Antimicrobial Screening : A study screened a library of sulfonyl derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity, suggesting a promising avenue for the development of new antimicrobial agents.
  • Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that the compound induced significant cytotoxicity at low concentrations, highlighting its potential as a lead compound for further development.

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